Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate: is a heterocyclic compound that features a fused pyrazole and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction yields regioisomeric pyrazoles, which can be further processed to obtain the desired compound . Another common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) to produce tricyclic indoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Indole Derivatives: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate have similar structural features and biological properties.
Uniqueness
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate stands out due to its unique combination of the pyrazole and indole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-7-9-6-8-4-2-3-5-11(8)14(9)13-10/h2-5,7H,6H2,1H3 |
InChI Key |
UCOCWJDGUYQVQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=C1)CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.